molecular formula C11H17Cl2N3 B1391405 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1197821-90-1

2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1391405
M. Wt: 262.18 g/mol
InChI Key: VHCNSYJJLKZADN-UHFFFAOYSA-N
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Description

“2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is a heterocyclic compound with the molecular formula C11H16N3Cl2 . It has a molecular weight of 262.18 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is 1S/C11H15N3.2ClH/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11;;/h5-7H,2-4,12H2,1H3,(H,13,14);2*1H .


Physical And Chemical Properties Analysis

“2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is a powder at room temperature . It has a molecular weight of 262.18 g/mol . The InChI code for this compound is 1S/C11H15N3.2ClH/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11;;/h5-7H,2-4,12H2,1H3,(H,13,14);2*1H .

Scientific Research Applications

Thermal and Crystallographic Studies

2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride and related compounds have been studied for their thermal and crystallographic properties. Such studies are essential in understanding the material's stability and potential applications in various fields. Singh, Kant, and Agarwal (2016) synthesized a similar compound, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, and analyzed its crystal structure and thermal behavior (Singh, Kant, & Agarwal, 2016).

Antitumor Activity

Compounds structurally similar to 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride have been researched for their antitumor properties. For instance, Ye Jiao et al. (2015) synthesized a compound with antitumor activity, demonstrating the potential of such compounds in medical applications (Ye Jiao et al., 2015).

Antimicrobial Activity

Another area of research is the antimicrobial properties of benzodiazol derivatives. Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and tested their efficacy against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Reddy & Reddy, 2010).

Use in Catalysis

Compounds similar to 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride have been employed in catalysis. For example, Ghasemzadeh and Akhlaghinia (2017) used 2-aminoethanesulfonic acid immobilized on a functionalized compound for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating the utility of these compounds in facilitating chemical reactions (Ghasemzadeh & Akhlaghinia, 2017).

Photocatalytic Properties

The photocatalytic properties of these compounds have also been studied, as in the work by Cheng et al. (2016), who explored the use of coordination polymers based on compounds including benzodiazol derivatives for the degradation of pollutants (Cheng et al., 2016).

Corrosion Inhibition

Benzodiazol derivatives have been examined for their potential as corrosion inhibitors. Tang et al. (2013) studied novel benzimidazole derivatives, closely related to 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride, for their efficacy in preventing corrosion in acidic media (Tang et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-butyl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11;;/h5-7H,2-4,12H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCNSYJJLKZADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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